molecular formula C13H11N5O2S B6052746 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide

Cat. No.: B6052746
M. Wt: 301.33 g/mol
InChI Key: BPGONENGLXCKBJ-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide, also known as ACT-129968, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which makes it an important tool for investigating the role of this receptor in various biological processes.

Mechanism of Action

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents its activation by glutamate. This leads to a decrease in the signaling pathways downstream of mGluR5, which can have a variety of effects depending on the specific biological process being studied.
Biochemical and Physiological Effects:
Studies have shown that blocking mGluR5 with this compound can have a variety of effects on biochemical and physiological processes. For example, it has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol, in animal models. It has also been shown to improve cognitive performance in animal models of schizophrenia and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation is that it is not a particularly potent antagonist, which means that relatively high concentrations are needed to achieve a complete blockade of mGluR5.

Future Directions

There are several potential future directions for research involving 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide. One area of interest is the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as multiple sclerosis and Parkinson's disease. Another area of interest is the use of mGluR5 antagonists as potential therapeutics for drug addiction and other psychiatric disorders. Finally, there is ongoing research into the development of more potent and selective mGluR5 antagonists that could be used in both basic and clinical research.

Synthesis Methods

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide involves several steps, starting with the reaction of 2-chloro-N-(2-cyanophenyl)acetamide with potassium thioacetate to yield 2-(2-cyanophenylthio)acetamide. This intermediate is then reacted with 4-amino-6-oxypyrimidine to produce the final product, this compound.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide has been used extensively in scientific research to investigate the role of mGluR5 in various biological processes. This receptor is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction, among other functions. By selectively blocking mGluR5, researchers can study the effects of this receptor on these processes.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c14-6-8-3-1-2-4-9(8)16-12(20)7-21-13-17-10(15)5-11(19)18-13/h1-5H,7H2,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGONENGLXCKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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